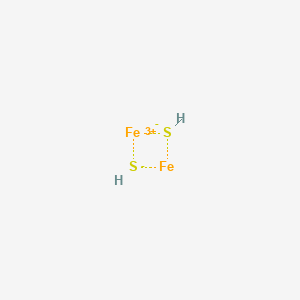![molecular formula C61H99N2+ B1233960 2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1233960.png)
2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DilC18(5)(1+) is the cationic form of a C5 cyanine dye having 3,3-dimethyl-1-octadecylindoleinine units at each end. It has a role as a fluorochrome. It is a Cy5 dye and an indolium ion.
Wissenschaftliche Forschungsanwendungen
Photovoltaic and Solar Cell Research
2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium has shown promise in the field of photovoltaics. Research demonstrates its potential in improving the photoelectric conversion efficiency of dye-sensitized solar cells. Co-sensitization with this compound can significantly enhance the power conversion efficiency under certain illumination conditions (Wu et al., 2009).
Optical and Fluorescence Applications
The compound is also studied for its unique optical properties. Research using near-field and far-field fluorescence spectroscopy has explored the aggregation states of this compound in various hybrid films, contributing valuable insights into organic-inorganic hybrid systems (Ishihara, 2017). Additionally, its ability to switch fluorescence in the near-infrared region has been noted, indicating potential applications in optical devices and sensors (Seo et al., 2014).
Studies in Molecular Aggregation
The aggregation behavior of similar cyanine dyes in aqueous solutions has been examined. These studies reveal insights into the structural transformations and molecular interactions of such compounds, which are crucial for understanding their behavior in various applications (Berlepsch & Böttcher, 2015).
Research in Hybrid Film Spectral Changes
The compound's interaction with inorganic layered materials and the resulting photoinduced spectral changes have been studied. This research provides valuable information for developing photoresponsive systems and optical control functions (Ishihara et al., 2014).
Additional Applications
Further applications include its use in resonance Raman and infrared studies of Langmuir-Blodgett films, highlighting its versatility in material science research (Fujimoto et al., 1992). Additionally, its applications in fluorescent probes for thiophenol determination and its selective interaction with amino-substituted thiophenols have been documented, underscoring its utility in analytical chemistry (Sheng et al., 2016).
Eigenschaften
Produktname |
2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium |
|---|---|
Molekularformel |
C61H99N2+ |
Molekulargewicht |
860.4 g/mol |
IUPAC-Name |
(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole |
InChI |
InChI=1S/C61H99N2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-62-56-48-42-40-46-54(56)60(3,4)58(62)50-38-37-39-51-59-61(5,6)55-47-41-43-49-57(55)63(59)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h37-43,46-51H,7-36,44-45,52-53H2,1-6H3/q+1 |
InChI-Schlüssel |
JLLQMAQKNZBSAI-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C |
SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




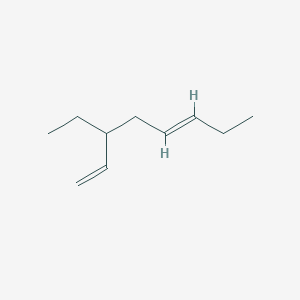
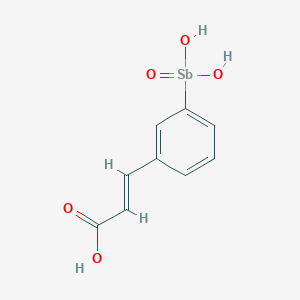
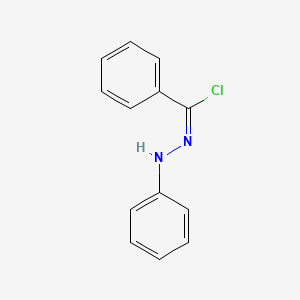
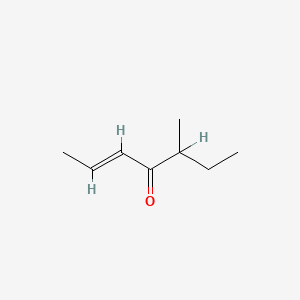
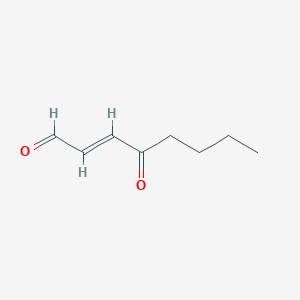
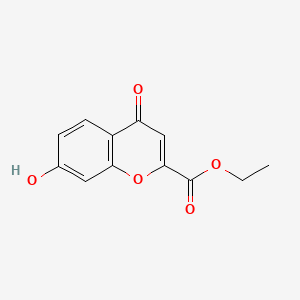
![[(7R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R,4R)-3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1233888.png)
![methyl (1S,12S,14S,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1233889.png)



![N-[(E)-1-[(2S,4S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1233897.png)
